3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrrolidine ring
Preparation Methods
The synthesis of 3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with a pyrrolidine derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine include:
3-Bromopyridine: A simpler compound with a single bromine atom attached to a pyridine ring.
4-(Bromomethyl)pyridine: A compound with a bromomethyl group attached to a pyridine ring.
Pyrrolidine Derivatives: Compounds with various substituents on the pyrrolidine ring, which can exhibit different biological activities.
This compound stands out due to its unique combination of a bromine atom, a pyridine ring, and a pyrrolidine ring, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16BrN3O |
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Molecular Weight |
334.21 g/mol |
IUPAC Name |
3-bromo-4-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C15H16BrN3O/c16-14-9-17-7-4-15(14)20-13-5-8-19(11-13)10-12-3-1-2-6-18-12/h1-4,6-7,9,13H,5,8,10-11H2 |
InChI Key |
SBBGGYCFTUUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)CC3=CC=CC=N3 |
Origin of Product |
United States |
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